1-[(2,5-difluorophenyl)sulfonyl]-4-tetrahydro-1H-pyrrol-3-ylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-difluorophenyl)sulfonyl]-4-tetrahydro-1H-pyrrol-3-ylpiperidine, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
DFP-10825 is believed to exert its effects through the modulation of ion channels in the brain. Specifically, DFP-10825 has been shown to interact with the voltage-gated sodium channel Nav1.7, which plays a critical role in the transmission of pain signals. By blocking Nav1.7, DFP-10825 may have potential applications in the treatment of chronic pain.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects in laboratory studies. For example, DFP-10825 has been shown to decrease the excitability of neurons in the brain, which may have implications for the treatment of neurological disorders. Additionally, DFP-10825 has been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a pain medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DFP-10825 is that it is relatively easy to synthesize in the laboratory, making it a useful tool for researchers studying ion channels and their modulation. Additionally, DFP-10825 has been shown to have good selectivity for Nav1.7, which may make it a useful tool for studying the role of this ion channel in pain transmission. However, one limitation of DFP-10825 is that it has not yet been extensively studied in humans, so its safety and efficacy as a medication are not well understood.
Direcciones Futuras
There are several future directions for research on DFP-10825. One area of interest is the development of novel compounds based on DFP-10825 that have improved pharmacological properties. Another area of interest is the study of DFP-10825 in human subjects to better understand its safety and efficacy as a medication. Additionally, further research is needed to fully understand the mechanism of action of DFP-10825 and its potential applications in the treatment of neurological disorders and pain.
Métodos De Síntesis
DFP-10825 is synthesized through a multi-step process that involves the reaction of 1-(2,5-difluorophenyl)pyrrolidine-2,5-dione with piperidine and sulfonyl chloride. The resulting compound is then purified using chromatography techniques to obtain pure DFP-10825.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DFP-10825 has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In pharmacology, DFP-10825 has been investigated for its potential as a drug candidate due to its ability to interact with specific receptor sites in the body. In medicinal chemistry, DFP-10825 has been used as a starting point for the development of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-pyrrolidin-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2S/c16-13-1-2-14(17)15(9-13)22(20,21)19-7-4-11(5-8-19)12-3-6-18-10-12/h1-2,9,11-12,18H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHHIZMXYOSCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.